tert-Butyl 6-chloro-3-fluoropicolinate
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Overview
Description
tert-Butyl 6-chloro-3-fluoropicolinate is a chemical compound with the molecular formula C10H11ClFNO2 and a molecular weight of 231.65 g/mol . It is a derivative of picolinic acid, where the tert-butyl ester group is attached to the carboxyl group, and the chlorine and fluorine atoms are substituted at the 6 and 3 positions of the pyridine ring, respectively. This compound is used in various chemical syntheses and research applications.
Preparation Methods
The synthesis of tert-Butyl 6-chloro-3-fluoropicolinate typically involves the esterification of 6-chloro-3-fluoropicolinic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors and optimized reaction parameters to achieve large-scale synthesis .
Chemical Reactions Analysis
tert-Butyl 6-chloro-3-fluoropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation.
Scientific Research Applications
tert-Butyl 6-chloro-3-fluoropicolinate is used in scientific research for various applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development and as a pharmacological tool.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloro-3-fluoropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl 6-chloro-3-fluoropicolinate can be compared with other similar compounds, such as:
- tert-Butyl 6-chloro-3-methylpicolinate
- tert-Butyl 6-chloro-3-bromopicolinate
- tert-Butyl 6-chloro-3-iodopicolinate These compounds share similar structural features but differ in the substituents on the pyridine ring, which can lead to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H11ClFNO2 |
---|---|
Molecular Weight |
231.65 g/mol |
IUPAC Name |
tert-butyl 6-chloro-3-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C10H11ClFNO2/c1-10(2,3)15-9(14)8-6(12)4-5-7(11)13-8/h4-5H,1-3H3 |
InChI Key |
AWAQZQYPIMXJEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=N1)Cl)F |
Origin of Product |
United States |
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